molecular formula C7H4BrClO3S B6199954 4-bromo-2-formylbenzene-1-sulfonyl chloride CAS No. 2703780-94-1

4-bromo-2-formylbenzene-1-sulfonyl chloride

Cat. No.: B6199954
CAS No.: 2703780-94-1
M. Wt: 283.5
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Description

4-bromo-2-formylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-bromo-2-formylbenzene-1-sulfonyl chloride typically begins with 4-bromobenzene-1-sulfonyl chloride.

    Formylation Reaction: The formylation of 4-bromobenzene-1-sulfonyl chloride can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often at room temperature or slightly elevated temperatures, to ensure the selective formylation of the benzene ring.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-bromo-2-formylbenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines and alcohols.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The bromine atom allows for various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Sulfonamides or sulfonate esters.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 4-bromo-2-formylbenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Bioconjugation: The sulfonyl chloride group allows for the conjugation of biomolecules, facilitating the study of biological processes.

Industry:

    Material Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

    Agrochemicals: The compound is employed in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-bromo-2-formylbenzene-1-sulfonyl chloride primarily involves its reactive functional groups:

    Sulfonyl Chloride Group: This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in bioconjugation and drug development.

    Formyl Group: The formyl group can undergo various chemical transformations, including oxidation and reduction, which are essential in synthetic chemistry.

    Bromine Atom: The bromine atom facilitates coupling reactions, enabling the formation of complex organic molecules.

Comparison with Similar Compounds

    4-bromobenzene-1-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain synthetic applications.

    2-formylbenzenesulfonyl chloride: Lacks the bromine atom, limiting its use in coupling reactions.

    4-chloro-2-formylbenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.

Uniqueness:

4-bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, formyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various fields of research and industry.

Properties

CAS No.

2703780-94-1

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.5

Purity

95

Origin of Product

United States

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